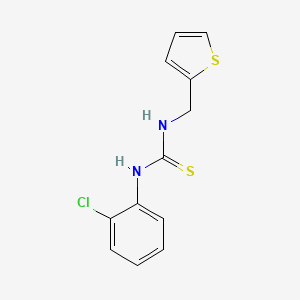

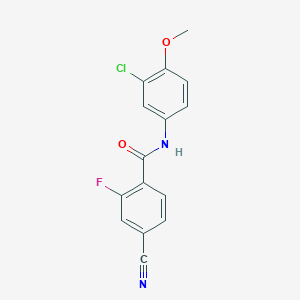

2-bromo-N-cyclooctylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-N-cyclooctylbenzamide is a compound that lies within the scope of organic chemistry, involving brominated benzamides. Research in this area explores various chemical properties, synthesis methods, molecular structures, and potential applications in material science and catalysis. The synthesis and study of such compounds are pivotal in understanding their chemical behavior and potential utility in various fields.

Synthesis Analysis

The synthesis of 2-bromobenzamides, which are structurally related to this compound, can involve catalytic processes and domino reactions. For instance, a method for assembling substituted 3-methyleneisoindolin-1-ones involves a CuI/l-proline-catalyzed domino reaction process of 2-bromobenzamides and terminal alkynes (Li et al., 2009). This process highlights the versatility and reactivity of 2-bromobenzamides in synthesizing complex nitrogen-containing heterocycles.

Molecular Structure Analysis

The molecular structure of benzamide derivatives has been extensively studied through crystallography and spectroscopy. For related compounds like N-cyclohexyl-2-nitrobenzamide, X-ray diffraction analysis provides detailed insights into the crystal structure, showcasing the compound's crystallization in the monoclinic space group and revealing the stabilizing hydrogen bonds within the crystal packing (A. Saeed et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of 2-bromobenzamides includes participating in coupling reactions and cyclizations. A notable reaction is the cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides, leading to the synthesis of 3-(imino)isoindolin-1-ones, demonstrating the functional versatility and reactivity of these compounds (Hasil Aman et al., 2021).

Physical Properties Analysis

While specific studies on the physical properties of this compound were not identified, related research on benzamide derivatives often focuses on crystalline properties, melting points, and solubility. These properties are crucial for understanding the compound's behavior in different environments and potential applications in material science.

Chemical Properties Analysis

Chemical properties of bromobenzamides include their reactivity towards nucleophilic substitution, cyclization, and coupling reactions. The presence of a bromo group adjacent to the amide functionality in these compounds facilitates diverse chemical transformations, making them valuable synthons in organic synthesis. For example, the concise approach to benzisothiazol-3(2H)-one via a copper-catalyzed tandem reaction showcases the chemical versatility of o-bromobenzamide derivatives (Fei Wang et al., 2012).

Propriétés

IUPAC Name |

2-bromo-N-cyclooctylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO/c16-14-11-7-6-10-13(14)15(18)17-12-8-4-2-1-3-5-9-12/h6-7,10-12H,1-5,8-9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJTSBATWDNDUJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NC(=O)C2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-chlorobenzyl)thio]-6-nitro-1,3-benzothiazole](/img/structure/B5864581.png)

![2-[(2-chloro-6-fluorobenzyl)thio]acetamide](/img/structure/B5864602.png)

![N-(2-ethyl-6-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5864613.png)

![ethyl 2-[(2-methyl-3-furoyl)amino]benzoate](/img/structure/B5864616.png)

![N-(tert-butyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5864627.png)

![N-benzyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5864639.png)

![9-tert-butyl-3-ethyl-3-methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B5864641.png)